molecular formula C15H11ClN2O B130072 10-Chloro Carbamazepine CAS No. 59690-92-5

10-Chloro Carbamazepine

Cat. No. B130072
CAS RN: 59690-92-5
M. Wt: 270.71 g/mol
InChI Key: HQXOFJNTUXHWMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Chloro Carbamazepine is a derivative of the anticonvulsant drug carbamazepine (CBZ). Carbamazepine is widely used for the treatment of epilepsy and neuropathic pain. It functions by limiting the sustained repetitive firing of action potentials in neurons, which is a significant anticonvulsant action . The compound 10-Chloro Carbamazepine itself is not explicitly detailed in the provided papers, but it can be inferred to be a chlorinated transformation product of CBZ, which may occur during water treatment processes involving chlorination .

Synthesis Analysis

The synthesis of 10-Chloro Carbamazepine is not directly described in the provided papers. However, studies have shown that chlorination processes can lead to the formation of chlorinated derivatives of CBZ . For instance, during aqueous chlorination, CBZ can react with free chlorine to form various transformation products, including chlorinated alcohols and epoxides . These processes are influenced by factors such as pH, temperature, and the presence of other chemicals like free available chlorine (FAC) .

Molecular Structure Analysis

The molecular structure of 10-Chloro Carbamazepine would be similar to that of CBZ, with the addition of a chlorine atom. CBZ itself is a dibenzazepine compound with a tricyclic ring structure . The chlorination likely occurs at the 10 position of the central heterocyclic ring, as this is a susceptible site for electrophilic attack during chlorination reactions .

Chemical Reactions Analysis

The chemical reactions involving CBZ and its derivatives, including 10-Chloro Carbamazepine, often involve the 10,11-double bond and the aromatic ring, which are prone to attack by reactive species such as hydroxyl radicals and chlorine radicals . The transformation products from these reactions can include hydroxylated, chlorinated, and epoxide derivatives . The formation of these products can be complex and is influenced by the reaction conditions, such as the presence of UV light, chlorine dose, and pH .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 10-Chloro Carbamazepine are not provided, the properties of CBZ and its transformation products can give some insight. CBZ is known to be persistent in the environment and can be difficult to remove from aqueous solutions . The transformation products of CBZ, which would include chlorinated derivatives like 10-Chloro Carbamazepine, can vary in their toxicity and environmental persistence . The chlorination of CBZ can lead to products with higher cytotoxicity or genotoxicity, which may pose greater toxic risks .

Scientific Research Applications

Analytical Methods in Pharmacology

  • Optimization of SPE – HPLC Method : A study by Ribarska et al. (2011) optimized a method for determining carbamazepine and its metabolite, carbamazepine-10,11-epoxide, in plasma. This method is crucial for therapeutic monitoring of carbamazepine treatment in epileptic patients (Ribarska et al., 2011).

Environmental Impact and Biodegradation

  • Elimination Using Laccase : Hata et al. (2010) explored the elimination of carbamazepine using laccase from Trametes versicolor, revealing effective degradation and formation of metabolites like 10,11-dihydro-10,11-epoxycarbamazepine (Hata et al., 2010).
  • Monitoring in Marine Environment : A study by Martínez Bueno et al. (2016) used polar organic chemical integrative sampling (POCIS) for monitoring pharmaceutical residues like carbamazepine in marine water, highlighting environmental concerns (Martínez Bueno et al., 2016).

Pharmacokinetic Modeling

  • Cytochrome P450 Interactions : Fuhr et al. (2021) developed a model detailing carbamazepine's interactions with cytochrome P450 enzymes, aiding in understanding drug-drug interactions (Fuhr et al., 2021).

Bioactivation Mechanisms

  • Glutathionyl and Protein Adducts Formation : Bu et al. (2005) investigated the formation of glutathionyl and protein adducts by carbamazepine-10,11-epoxide, providing insights into the bioactivation mechanism of carbamazepine (Bu et al., 2005).

Toxicology and Environmental Safety

  • Toxicity of Transformation Products : Han et al. (2019) studied the kinetics and toxicity of carbamazepine transformation products during chloramination, revealing risks associated with environmental persistence and degradation products (Han et al., 2019).

Wastewater Treatment Analysis

  • Transformation in Wastewater : Kaiser et al. (2014) investigated the biodegradation of carbamazepine in wastewater treatment, identifying various transformation products and highlighting the challenges in removing pharmaceutical compounds from wastewater (Kaiser et al., 2014).

Quantification in Environmental Samples

  • ELISA Application for Environmental Monitoring : Calisto et al. (2011) applied an enzyme-linked immunosorbent assay (ELISA) for quantifying carbamazepine in environmental water samples, demonstrating its utility in monitoring pharmaceutical pollutants (Calisto et al., 2011).

Bioremediation Studies

  • Degradation by White-Rot Fungus : Golan-Rozen et al. (2015) explored the degradation of carbamazepine by Pleurotus ostreatus, providing valuable information on bioremediation techniques for persistent pharmaceuticals (Golan-Rozen et al., 2015).

Safety And Hazards

For safety, avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Carbamazepine is used to manage and treat epilepsy, trigeminal neuralgia, and acute manic and mixed episodes in bipolar I disorder . It is also used off-label for refractory schizophrenia . Other off-label uses of this drug include treating restless leg syndrome and decreasing agitation and aggression in patients with dementia . Another prominent off-label use of this drug is the treatment of neuropathic pain and fibromyalgia . In patients with moderate to severe alcohol withdrawal syndrome, carbamazepine has shown clinical efficacy in treatment . Carbamazepine is also used off-label for maintenance therapy for bipolar disorder .

properties

IUPAC Name

5-chlorobenzo[b][1]benzazepine-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c16-12-9-10-5-1-3-7-13(10)18(15(17)19)14-8-4-2-6-11(12)14/h1-9H,(H2,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQXOFJNTUXHWMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C3N2C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201034472
Record name 10-Chloro carbamazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201034472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Chloro Carbamazepine

CAS RN

59690-92-5
Record name 10-Chloro carbamazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201034472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-Chloro Carbamazepine
Reactant of Route 2
10-Chloro Carbamazepine
Reactant of Route 3
Reactant of Route 3
10-Chloro Carbamazepine
Reactant of Route 4
10-Chloro Carbamazepine
Reactant of Route 5
Reactant of Route 5
10-Chloro Carbamazepine
Reactant of Route 6
Reactant of Route 6
10-Chloro Carbamazepine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.